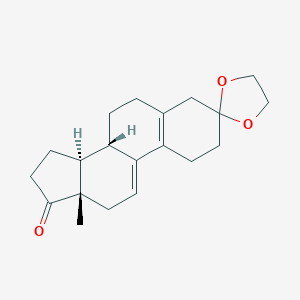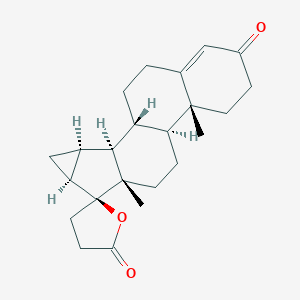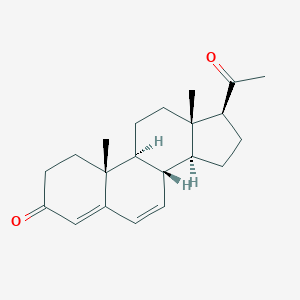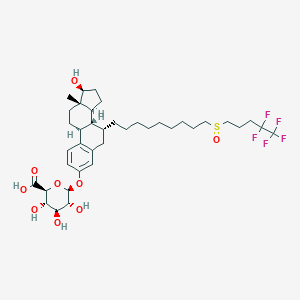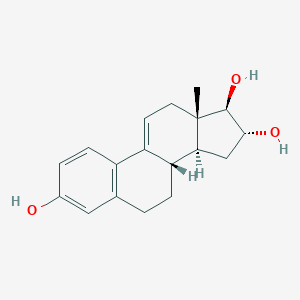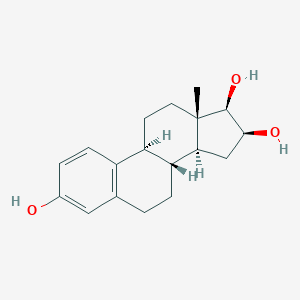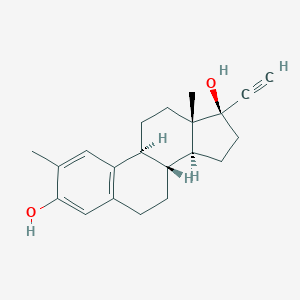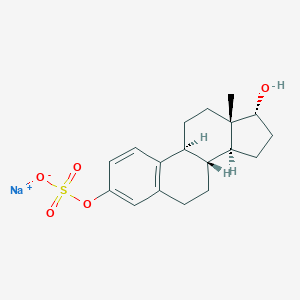
Estrone glucuronide
Descripción general
Descripción
Estrone glucuronide, or estrone-3-D-glucuronide, is a conjugated metabolite of estrone . It is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid and is eventually excreted in the urine by the kidneys . It has much higher water solubility than does estrone .
Synthesis Analysis
Estrone glucuronide is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is eventually excreted in the urine by the kidneys . The profiling of estrogens and their metabolites by mass spectrometry (MS) offers insights into health and disease . Low limits of quantification can be achieved by MS approaches, interfaced with GC or LC .Molecular Structure Analysis
The molecular formula of Estrone glucuronide is C24H30O8 . It is a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid . It is functionally related to an estrone .Chemical Reactions Analysis
Estrone glucuronide can be reconverted back into estradiol . A large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .Physical And Chemical Properties Analysis
Estrone glucuronide has a molar mass of 446.496 g·mol−1 . It has much higher water solubility than does estrone .Aplicaciones Científicas De Investigación
Reproductive Health Monitoring
Estrone glucuronide (E1G) plays a crucial role in monitoring reproductive health. The excretion of urinary E1G provides a direct measure of follicular growth in women. By tracking the levels of E1G, healthcare professionals can assess ovarian activity and predict ovulation with significant accuracy . This application is particularly useful in fertility treatments and natural family planning.
Menstrual Cycle Analysis
The patterns of E1G excretion rates can be used to interpret the continuum of a woman’s menstrual cycle. This includes identifying cycles with anovulatory ovarian activity and ovulatory cycles with deficient or short luteal phases . Such detailed analysis aids in the management of personal fertility and understanding of menstrual health.
Fertility Assessment Methods (FAMs)
E1G levels are integral to the development of FAMs. Algorithms utilizing the area under the curve for daily urinary E1G can signal the transition to the luteal phase of the menstrual cycle . This is pivotal for women using FAMs for natural family planning, as it helps determine the fertile and infertile phases of the cycle.
Endocrinological Research
In endocrinology, E1G serves as a biomarker for estrogen activity. It is used in enzyme immunoassays to estimate estrone conjugates from urine samples, which is essential for studying hormonal balance and disorders .
Environmental Estrogen Monitoring
Estrone glucuronide can be used to monitor environmental estrogens, which are a concern due to their endocrine-disrupting capabilities. By measuring E1G levels in water samples, researchers can assess the impact of these compounds on wildlife and human health .
Pharmacokinetics
In pharmacological research, E1G is studied for its role in the metabolism and excretion of estradiol. Understanding the conversion of estrone glucuronide back into estradiol is important for developing drugs that modulate estrogen levels effectively .
Veterinary Medicine
E1G measurement is not limited to human health. It is also used to estimate progesterone and estrogen levels in the feces of animals, such as the Chinese goral. This application is vital for reproductive studies and conservation efforts in wildlife .
Restorative Reproductive Medicine
E1G is part of current research in restorative reproductive medicine. It is used to navigate the continuum of ovarian activity, from no activity to a fully fertile ovulatory cycle. This research has significant implications for women’s health and fertility management .
Mecanismo De Acción
Target of Action
Estrone glucuronide, a conjugated metabolite of estrone, primarily targets estrogen-responsive tissues such as female organs, breasts, hypothalamus, and pituitary . It interacts with estrogen receptors in these tissues, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and maintaining the health of the reproductive system .
Biochemical Pathways
Estrone glucuronide is formed from estrone in the liver by the enzyme UDP-glucuronyltransferase . This enzyme attaches a glucuronic acid to estrone, increasing its water solubility . The glucuronidation of estrone is a key step in the metabolism of estrogens, leading to the formation of more water-soluble compounds that can be readily excreted by the kidneys .
Pharmacokinetics
Estrone glucuronide exhibits unique pharmacokinetic properties. It is formed in the liver and is eventually excreted in the urine by the kidneys . Its high water solubility aids in its excretion . When exogenous estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver . A single administered dose of estradiol is absorbed 15% as estrone, 25% as estrone sulfate, 25% as estradiol glucuronide, and 25% as estrone glucuronide .
Result of Action
The action of estrone glucuronide at the cellular level results in a variety of effects. As a metabolite of estradiol, it plays a key role in many of the body’s functions. In women, it’s involved in regulating the menstrual cycle and maintaining the health of the reproductive system . In both men and women, it helps to maintain bone health and plays a role in regulating mood and cognitive function .
Action Environment
The action of estrone glucuronide can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as UDP-glucuronyltransferase, is crucial for its formation . Additionally, factors that affect the function of the intestines and liver can impact the first-pass metabolism of estradiol, influencing the levels of estrone glucuronide in the body .
Direcciones Futuras
Recent studies have shown that the selection of women who are at high breast cancer risk for treatment with chemoprevention agents leads to an enhanced benefit/risk ratio . Major advances in risk assessment would be possible if reliable methodology were available to quantify estradiol and its major metabolites in the plasma or serum of postmenopausal women .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZVHYPASAQKM-JBAURARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891497 | |
| Record name | Estrone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estrone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Estrone glucuronide | |
CAS RN |
2479-90-5 | |
| Record name | Estrone 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Estrone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254.5 °C | |
| Record name | Estrone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




